molecular formula C16H20N4O3 B7175447 2-[3-[(5-Nitroquinolin-6-yl)amino]piperidin-1-yl]ethanol

2-[3-[(5-Nitroquinolin-6-yl)amino]piperidin-1-yl]ethanol

Cat. No.: B7175447
M. Wt: 316.35 g/mol
InChI Key: JBJDBIZPRQSHJN-UHFFFAOYSA-N
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Description

2-[3-[(5-Nitroquinolin-6-yl)amino]piperidin-1-yl]ethanol is a complex organic compound that features a quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

The synthesis of 2-[3-[(5-Nitroquinolin-6-yl)amino]piperidin-1-yl]ethanol involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include nitration, amination, and subsequent coupling with piperidine and ethanol derivatives. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity . Industrial production methods would likely involve large-scale synthesis with stringent control over reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

2-[3-[(5-Nitroquinolin-6-yl)amino]piperidin-1-yl]ethanol can undergo various chemical reactions, including:

Scientific Research Applications

2-[3-[(5-Nitroquinolin-6-yl)amino]piperidin-1-yl]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-[(5-Nitroquinolin-6-yl)amino]piperidin-1-yl]ethanol involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . This mechanism is similar to other quinoline derivatives used in antimicrobial therapies.

Comparison with Similar Compounds

Similar compounds to 2-[3-[(5-Nitroquinolin-6-yl)amino]piperidin-1-yl]ethanol include other quinoline derivatives such as:

Properties

IUPAC Name

2-[3-[(5-nitroquinolin-6-yl)amino]piperidin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c21-10-9-19-8-2-3-12(11-19)18-15-6-5-14-13(4-1-7-17-14)16(15)20(22)23/h1,4-7,12,18,21H,2-3,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJDBIZPRQSHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCO)NC2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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